molecular formula C14H7BrCl2O B14490165 10-Bromo-1,8-dichloroanthracen-9(10H)-one CAS No. 63605-31-2

10-Bromo-1,8-dichloroanthracen-9(10H)-one

Cat. No.: B14490165
CAS No.: 63605-31-2
M. Wt: 342.0 g/mol
InChI Key: UYYLVKBGUKHXEV-UHFFFAOYSA-N
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Description

10-Bromo-1,8-dichloroanthracen-9(10H)-one is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-1,8-dichloroanthracen-9(10H)-one typically involves halogenation reactions. A common method might include the bromination and chlorination of anthracen-9(10H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1,8-dichloroanthracen-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of halogenated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Bromo-1,8-dichloroanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dichloroanthracen-9(10H)-one: Lacks the bromine atom, which might result in different chemical properties and reactivity.

    10-Bromoanthracen-9(10H)-one: Lacks the chlorine atoms, leading to variations in its chemical behavior.

    Anthracen-9(10H)-one: The parent compound without any halogenation, serving as a baseline for comparison.

Properties

CAS No.

63605-31-2

Molecular Formula

C14H7BrCl2O

Molecular Weight

342.0 g/mol

IUPAC Name

10-bromo-1,8-dichloro-10H-anthracen-9-one

InChI

InChI=1S/C14H7BrCl2O/c15-13-7-3-1-5-9(16)11(7)14(18)12-8(13)4-2-6-10(12)17/h1-6,13H

InChI Key

UYYLVKBGUKHXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2Br)C=CC=C3Cl

Origin of Product

United States

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